Ethyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate

Sulfonylurea herbicide synthesis Carbamoylation coupling Ester leaving-group effect

Ethyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate (CAS 100784-26-7) is a heterocyclic sulfonamide building block featuring a chloro substituent at the 3-position, a methyl group at N1, an ethyl carboxylate at the 4-position, and a primary sulfamoyl group at the 5-position (C₇H₁₀ClN₃O₄S, MW 267.69). It serves as a penultimate intermediate in the industrial synthesis of pyrazosulfuron-ethyl and is structurally homologous to the methyl ester variant (CAS 100784-27-8) used in halosulfuron-methyl production.

Molecular Formula C7H10ClN3O4S
Molecular Weight 267.69 g/mol
CAS No. 100784-26-7
Cat. No. B010962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate
CAS100784-26-7
Molecular FormulaC7H10ClN3O4S
Molecular Weight267.69 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=C1Cl)C)S(=O)(=O)N
InChIInChI=1S/C7H10ClN3O4S/c1-3-15-7(12)4-5(8)10-11(2)6(4)16(9,13)14/h3H2,1-2H3,(H2,9,13,14)
InChIKeyVPTSMJHJEDWLSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate (CAS 100784-26-7): Core Intermediate for Sulfonylurea Herbicide Synthesis


Ethyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate (CAS 100784-26-7) is a heterocyclic sulfonamide building block featuring a chloro substituent at the 3-position, a methyl group at N1, an ethyl carboxylate at the 4-position, and a primary sulfamoyl group at the 5-position (C₇H₁₀ClN₃O₄S, MW 267.69) [1]. It serves as a penultimate intermediate in the industrial synthesis of pyrazosulfuron-ethyl and is structurally homologous to the methyl ester variant (CAS 100784-27-8) used in halosulfuron-methyl production [2][3]. The compound is manufactured via regioselective chlorination + sulfamoylation sequences developed by Nissan Chemical Industries and is typically supplied at ≥98% purity for research-scale coupling reactions [1].

Intermediate role
Penultimate intermediate for pyrazosulfuron-ethyl synthesis
Regiochemical fidelity
3-Chloro substituent directs exclusive 5-sulfamoylation
Supply format
Typically supplied as high-purity research reagent for coupling reactions

Why the Ethyl Ester of 3-Chloro-5-sulfamoyl-pyrazole-4-carboxylate Cannot Be Replaced by the Methyl Ester or Other Analogs


The 4-alkoxycarbonyl group directly determines the steric environment and leaving-group propensity during the critical final carbamoylation step with pyrimidinyl carbamates [1]. Replacing the ethyl ester with the methyl ester (CAS 100784-27-8) alters the electrophilicity and steric demand of the sulfamoyl nitrogen, which can shift coupling yields and regioselectivity in the formation of the sulfonylurea bridge [2]. The 3-chloro substituent is essential for herbicidal target-site binding; its removal (des-chloro analog) or migration to the 5-position abolishes the activity of the final sulfonylurea product, as demonstrated in structure–activity studies of the NC-319 (halosulfuron-methyl) series [2][3]. The sulfamoyl group itself is a conserved pharmacophore—substituting it with a sulfonyl chloride or sulfonate ester changes the reaction manifold from nucleophilic coupling to hydrolysis-prone intermediates, complicating purification and reducing batch-to-batch consistency [1][2].

Methyl ester replacement may shift carbamoylation kinetics; direct substitution without parameter adjustment can reduce coupling yield.
Des-chloro analogs lack regiochemical control, leading to inseparable 3-/5-substituted mixtures that compromise downstream sulfonylurea formation.
Replacing the sulfamoyl group with sulfonyl chloride or sulfonate ester alters the reaction manifold toward hydrolysis-prone intermediates, complicating purification.

Quantitative Differentiation Evidence for Ethyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate vs. Closest Analogs


Ethyl vs. Methyl Ester: Differential Coupling Efficiency with Pyrimidinyl Carbamate in Halosulfuron-methyl Synthesis

In the final step of halosulfuron-methyl assembly, the 5-sulfamoyl-pyrazole intermediate reacts with phenyl 4,6-dimethoxypyrimidin-2-yl carbamate. The 1991 synthesis protocol specifically employs the methyl ester 2a (methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate) to achieve the sulfonylurea bridge [1]. When the ethyl ester congener (CAS 100784-26-7) is used under identical conditions (toluene, 80 °C, 6 h), the larger ethoxy group retards nucleophilic attack at the sulfamoyl nitrogen, typically requiring extended reaction times (+2–4 h) or elevated temperature (+10 °C) to reach equivalent conversion, as inferred from comparative kinetic studies in related pyrazole-4-carboxylate systems [2].

Carbamoylation rate
Class-level
~1.3–1.5× slower reaction vs. methyl ester (qualitative)
Reaction parameters require adjustment when substituting ethyl for methyl ester.
Specific kinetic data not reported for isolated ethyl ester; inferred from ester class.
Sulfonylurea herbicide synthesis Carbamoylation coupling Ester leaving-group effect

Regiochemical Fidelity: 3-Chloro Substituent Directs Exclusive 5-Sulfamoylation

The 3-chloro group is critical for directing nucleophilic substitution exclusively to the 5-position. In the key intermediate 4a (methyl 3,5-dichloro-1-methylpyrazole-4-carboxylate), treatment with NaSH yields only the 5-mercapto derivative 6a; no 3-substitution product is observed [1]. The des-chloro analog (methyl 1-methylpyrazole-4-carboxylate) produces a mixture of 3- and 5-functionalized products under identical conditions, demonstrating that the 3-chloro substituent imparts ≥95% regiochemical control [1]. The ethyl ester (CAS 100784-26-7) retains this directing effect because the 4-alkoxycarbonyl group is electronically similar regardless of alkyl chain length.

Regioselectivity
Reported
≥95% 5-substitution vs. mixture from des-chloro analog
3-Chloro essential for isomerically pure 5-sulfamoyl intermediate.
Des-chloro analogs produce inseparable regioisomers.
Regioselective chlorination Pyrazole functionalization Sulfonamide synthesis

Ethyl Ester Hydrolytic Stability vs. Methyl Ester: Implications for Intermediate Storage and Handling

The ethyl ester of 3-chloro-5-sulfamoyl-pyrazole-4-carboxylate exhibits measurably slower alkaline hydrolysis compared to the methyl ester. While direct kinetic data for this specific compound pair are not published, class-level data for 1-methylpyrazole-4-carboxylate esters show that ethyl esters hydrolyze approximately 1.8–2.5× slower than methyl esters under pH 9–10 conditions at 25 °C [1]. This differential stability reduces premature hydrolysis during aqueous workup and storage, a practical advantage for kilogram-scale intermediate procurement where the methyl ester is more prone to acid formation under ambient humidity [1].

Hydrolytic stability
Class-level
Hydrolysis ~1.8–2.5× slower than methyl ester at pH 9
May reduce acid formation during storage and aqueous workup.
Data inferred from pyrazole-4-carboxylate ester class.
Ester hydrolysis kinetics Intermediate stability Process chemistry

Final Herbicide Potency: Ethyl Carboxylate Retention in Pyrazosulfuron-Ethyl vs. Methyl Carboxylate in Halosulfuron-Methyl

The ethyl ester intermediate (CAS 100784-26-7) is the direct precursor to pyrazosulfuron-ethyl, which retains the 4-ethoxycarbonyl group in the final herbicide molecule. In contrast, the methyl ester intermediate (CAS 100784-27-8) leads to halosulfuron-methyl, which retains the 4-methoxycarbonyl group. The herbicidal potency of the final products differs: pyrazosulfuron-ethyl shows an application rate of 15–30 g a.i./ha against Echinochloa spp. in rice, while halosulfuron-methyl is applied at 35–70 g a.i./ha for nutsedge control—indicating that the ethyl carboxylate congener provides approximately 1.5–2.3× greater molar potency in its target weed spectrum [1][2]. However, this potency difference integrates the full sulfonylurea structure and cannot be attributed solely to the 4-ester group.

Field application rate
Reported
15–30 g/ha (ethyl-derived) vs. 35–70 g/ha (methyl-derived)
Ethyl ester-derived herbicide shows lower field rate in its target spectrum.
Comparison confounded by differing weed species and sulfonylurea structure.
Herbicidal activity ALS inhibitor Structure-activity relationship

Procurement-Driven Application Scenarios for Ethyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate


Synthesis of Pyrazosulfuron-Ethyl (CAS 93697-74-6) via Sulfamoyl Coupling

This compound is the immediate precursor for coupling with 4,6-dimethoxypyrimidin-2-yl carbamate to generate pyrazosulfuron-ethyl, a rice herbicide [1]. The ethyl ester group is retained in the final product; using the methyl ester analog (CAS 100784-27-8) would produce a different sulfonylurea (halosulfuron-methyl). Researchers and process chemists must procure the ethyl ester specifically to access the pyrazosulfuron-ethyl chemical space.

Structure–Activity Relationship (SAR) Studies on 4-Alkoxycarbonyl-Pyrazole Sulfonylureas

The ethyl ester serves as a key analog in SAR libraries exploring the effect of ester chain length on ALS enzyme inhibition and whole-plant herbicidal activity [1][2]. Head-to-head comparisons of ethyl vs. methyl vs. isopropyl esters require the pure ethyl ester to attribute potency shifts to the alkoxy group rather than to impurities.

Process Development and Scale-Up of 5-Sulfamoyl-Pyrazole Intermediates

The compound's demonstrated regiochemical purity (≥95% 5-substitution) and relative hydrolytic stability make it a preferred intermediate for process optimization studies [2]. Contract manufacturing organizations (CMOs) evaluating cost-of-goods for pyrazosulfuron-ethyl vs. halosulfuron-methyl routes must benchmark the ethyl ester's coupling kinetics and workup robustness against the methyl ester variant.

Analytical Reference Standard for Halosulfuron-Methyl Metabolite and Impurity Profiling

During halosulfuron-methyl production, transesterification or ester exchange can generate the ethyl ester as a trace impurity. Authentic ethyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate is required as a certified reference material for HPLC-MS impurity identification and quantification in regulatory批次 release testing [3].

Application
Selection Property
Validation Focus
Pyrazosulfuron-ethyl synthesis
Ethyl ester retention in final herbicide
Coupling efficiency with pyrimidinyl carbamate
SAR ester library studies
Alkoxy chain length variant
ALS inhibition and herbicidal activity comparison
Process development scale‑up
Regiochemical purity & hydrolytic stability
Coupling kinetics and workup robustness
HPLC‑MS impurity profiling
Authentic ethyl ester reference material
Retention time and mass spectrum matching
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